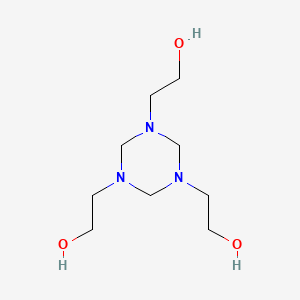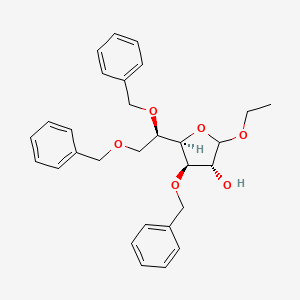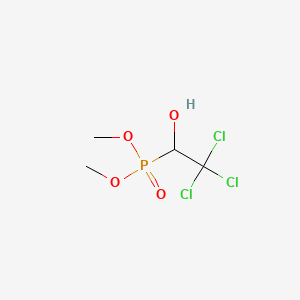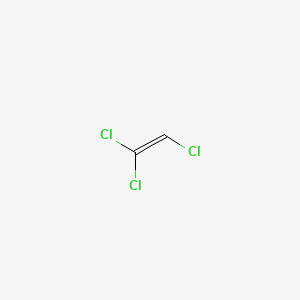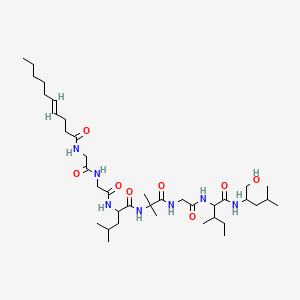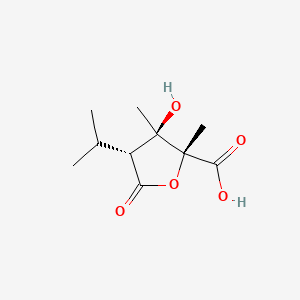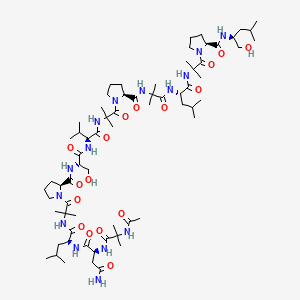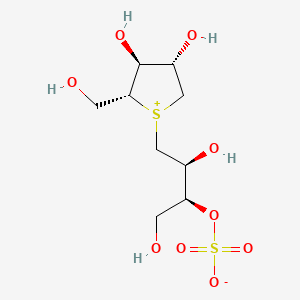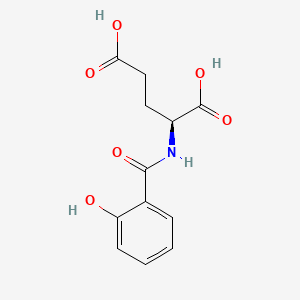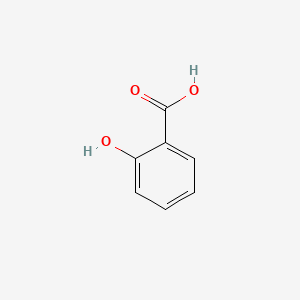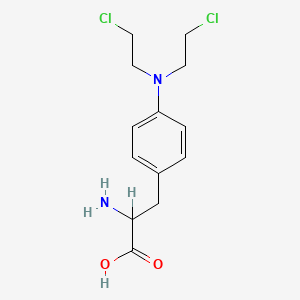
Sarcolysin
描述
Sarcolysin, also known as melphalan, has a broad spectrum of antitumor activity and is used in the treatment of multiple myeloma, ovarian cancer, breast cancer, and neuroblastoma . Its cytotoxic effect is associated with alkylation of the structural elements of DNA (purines, pyrimidines) and RNA (to a lesser extent) .
Synthesis Analysis
The conditions for the preparation of a drug formulation based on the lipid derivative of sarcolysin embedded in phospholipid nanoparticles have been optimized . The drug is an ultra-thin emulsion with a light transmittance above 80% and a particle size of not more than 50 nm .Molecular Structure Analysis
The primary action of sarcolysin on the molecular structure of DNA may be expressed by weakening of the phosphoester bonds with the subsequent formation of single breaks in the polynucleotide chains of DNA .Chemical Reactions Analysis
Sarcolysin has been used in multicomponent reactions to rapidly build versatile scaffolds . Some of the synthesized compounds exhibit interesting biological activities and constitute a new hope for anticancer agents .Physical And Chemical Properties Analysis
Sarcolysin has a molecular formula of C13H18Cl2N2O2 and a molecular weight of 305.20 g/mol . It appears as tiny needles when derived from methanol .科学研究应用
-
Pharmaceutical Chemistry
- Sarcolysin is used in the field of pharmaceutical chemistry for the quantitative determination of its hydrolysis products . This is important as these products can reduce the pharmacological activity of Sarcolysin preparations, requiring strict control for effective drug delivery .
- The method of application involves high-performance liquid chromatography . This technique allows for the separation, identification, and quantification of Sarcolysin and its hydrolysis products .
- The results of this application have shown that it is possible to effectively control the quality of Sarcolysin preparations by monitoring the levels of its hydrolysis products .
-
Biomedical Chemistry
- In biomedical chemistry, Sarcolysin is used in the development of antitumor agents . Specifically, a lipid derivative of Sarcolysin has been embedded in ultra-small phospholipid nanoparticles to improve its therapeutic properties .
- The method of application involves synthesizing a dosage form of Sarcolysin, which is its ester conjugate with decanol, and embedding it in phospholipid nanoparticles . This composition is then administered intravenously to mice for in vivo experiments .
- The results of these experiments have shown that this composition of Sarcolysin has improved pharmacokinetic parameters, including a higher initial level in the blood and prolonged circulation . It also resulted in a significantly greater inhibition of tumor growth and an increase in the life span of animals .
-
Oncology
- Sarcolysin is used in oncology for the treatment of various types of cancer . Specifically, it has a broad spectrum of antitumor activity and is used in the treatment of multiple myeloma, ovarian cancer, breast cancer, and neuroblastoma .
- The method of application involves the administration of Sarcolysin as a chemotherapeutic agent . Its cytotoxic effect is associated with alkylation of the structural elements of DNA (purines, pyrimidines) and RNA (to a lesser extent) .
- The results of this application have shown that Sarcolysin can effectively inhibit the growth of various types of tumors .
-
Experimental Therapy of Metastases
- Sarcolysin is used in the field of experimental therapy of metastases . Specifically, a lipid derivative of Sarcolysin obtained by condensation of Sarcolysin with dioleoylglycerol is well retained in the liposome membrane due to high hydrophobic activity .
- The method of application involves transforming Sarcolysin into a lipid derivative and incorporating it in the membrane of liposomes containing a carbohydrate vector . This composition exhibits a higher cytotoxic activity than Sarcolysin in vitro (CaOv cells) and a much higher antitumor activity in vivo (P388 leukemia) .
- The results of this application have shown that the efficacy of the lipid derivative in vivo is further increased by incorporating a carbohydrate vector in the liposomal membrane .
-
Peptide Chemistry
- Sarcolysin is used in peptide chemistry as part of a mixture of six oligopeptides, all containing m-l-sarcolysin, known as Peptichemio (PTC) . PTC has shown impressive results in clinical trials .
- The method of application involves the use of PTC in chemotherapy . The tripeptide P2 (l-prolyl-m-l-sarcolysyl-p-l-fluorophenylalanine ethyl ester) has been suggested as the main contributor to PTC activity .
- The results of this application have shown that PTC, and specifically the tripeptide P2, has significant antitumor activity .
-
Nanomedicine
- Sarcolysin is used in nanomedicine for the preparation of drug formulations based on the lipid derivative of sarcolysin embedded in phospholipid nanoparticles .
- The method of application involves the optimization of conditions for the preparation of a drug formulation based on the lipid derivative of sarcolysin embedded in phospholipid nanoparticles . The drug is an ultra-thin emulsion with a light transmittance above 80% and a particle size of not more than 50 nm .
- The results of this application have shown that 99% of the lipid derivative of sarcolysin is significantly higher in all fractions involved in the transport of biologically active substances in the body, in case of prodrug administration (lipid derivative of sarcolysin) in the composition of phospholipid nanoparticles than, as compared with administration of a free form (pharmacological substances) .
安全和危害
未来方向
属性
IUPAC Name |
2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDBTWWWUNNDEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2 | |
| Record name | D,L-SARCOLYSIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21000 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9031569 | |
| Record name | Merphalan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9031569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tiny needles (from methanol). (NTP, 1992) | |
| Record name | D,L-SARCOLYSIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21000 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Sarcolysin | |
CAS RN |
531-76-0, 148-82-3, 13045-94-8 | |
| Record name | D,L-SARCOLYSIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21000 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-[Bis(2-chloroethyl)amino]phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=531-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sarcolysin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | melphalan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241286 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Medphalan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Merphalan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9031569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SARCOLYSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A960M0G5TP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
356 to 358 °F (decomposes) (NTP, 1992) | |
| Record name | D,L-SARCOLYSIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21000 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



